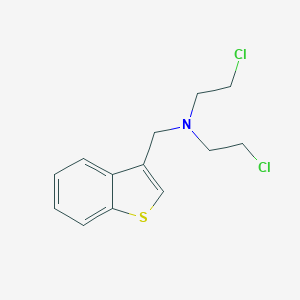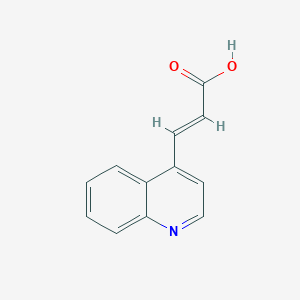
N-(3-acetamidonaphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidonaphthalen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidonaphthalen-2-yl)acetamide typically involves the acylation of 3-amino-2-naphthol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetamidonaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3-acetamidonaphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(3-acetamidonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-acetamidonaphthalen-1-yl)acetamide
- N-(4-acetamidonaphthalen-3-yl)acetamide
- N-(1-acetamidonaphthalen-2-yl)acetamide
Uniqueness
N-(3-acetamidonaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in distinct chemical and biological properties compared to its isomers. For instance, the position of the acetamido group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-(3-acetamidonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)15-13-7-11-5-3-4-6-12(11)8-14(13)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZJVPFDGODCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloroethyl)-N-[(5-fluoro-1-benzothien-3-yl)methyl]-2-methyl-2-propanamine](/img/structure/B515068.png)
![4-[(7-Chloro-1-benzothien-3-yl)methyl]morpholine](/img/structure/B515070.png)
![4-[(5-Bromo-3-phenyl-2-thienyl)methyl]morpholine](/img/structure/B515072.png)
![Spiro(1,3-dioxolane-2,10'-tricyclo[5.2.1.0~2,6~]deca[4,8]diene)-3'-one](/img/structure/B515073.png)

![1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one](/img/structure/B515075.png)

![2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol](/img/structure/B515077.png)
![Adamantane-2-spiro-2'-[1,3]-dioxolane](/img/structure/B515080.png)
![2-Hydroxy-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B515081.png)




